

Physical appearance and properties of Benzyl but-3-ynylcarbamate

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Compound of Interest

Compound Name: Benzyl but-3-ynylcarbamate

Cat. No.: B136620

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An In-depth Technical Guide to Benzyl but-3-ynylcarbamate

Disclaimer: Direct experimental data for **Benzyl but-3-ynylcarbamate** is not extensively available in public literature. The information presented herein is a compilation of calculated values, data from analogous compounds, and established principles of organic chemistry designed to provide a comprehensive technical overview for research and development purposes.

Introduction

Benzyl but-3-ynylcarbamate is an organic compound featuring a benzyl carbamate core functionalized with a but-3-ynyl group on the nitrogen atom. This structure combines the well-known benzyloxycarbonyl (Cbz or Z) protecting group with a terminal alkyne moiety. The presence of the terminal alkyne makes this molecule a valuable synthon in organic chemistry, particularly for applications in click chemistry, further functionalization through Sonogashira coupling, and as a potential building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a detailed summary of its physical and chemical properties, a proposed synthesis protocol, and expected analytical characterization data.

Physical and Chemical Properties

The physical properties of **Benzyl but-3-ynylcarbamate** have been estimated based on calculations and data from structurally similar compounds, such as Benzyl but-3-yn-2-ylcarbamate.

Data Summary

The quantitative properties are summarized in the table below.

Property	Value	Notes
Molecular Formula	C ₁₂ H ₁₃ NO ₂	Calculated
Molecular Weight	203.24 g/mol	Calculated
Appearance	Predicted to be a colorless oil or low-melting solid	Based on similar N-substituted carbamates.
Melting Point	Not available	-
Boiling Point	~331.0 ± 35.0 °C (Predicted)	Based on the analogue Benzyl but-3-yn-2-ylcarbamate.
Density	~1.100 ± 0.06 g/cm ³ (Predicted)	Based on the analogue Benzyl but-3-yn-2-ylcarbamate.
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water.	Inferred from the chemical structure, which contains both polar (carbamate) and non-polar (benzyl, butynyl) regions.
CAS Number	Not available	A specific CAS number for Benzyl N-(but-3-yn-1-yl)carbamate has not been assigned in major databases.

Experimental Protocols

Synthesis of Benzyl but-3-ynylcarbamate

A standard and effective method for the synthesis of N-substituted carbamates is the reaction of a primary amine with benzyl chloroformate in the presence of a base.[1][2] This reaction,

known as N-benzyloxycarbonylation, is widely used for the protection of amines in organic synthesis.[3]

Reaction Scheme:

- Reactants: But-3-yn-1-amine and Benzyl chloroformate (Cbz-Cl)
- Base: A mild inorganic base such as Sodium Bicarbonate (NaHCO_3) or an organic base like Triethylamine (Et_3N).
- Solvent: A biphasic system of water and an organic solvent like Dichloromethane (DCM) or a single organic solvent like DCM or THF.

Detailed Protocol:

- Preparation: To a round-bottom flask equipped with a magnetic stirrer, add but-3-yn-1-amine (1.0 eq.). Dissolve the amine in dichloromethane (DCM, ~0.2 M). If using an inorganic base, add an aqueous solution of sodium bicarbonate (2.0 eq.).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.05 eq.) dropwise to the mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Work-up:
 - If a biphasic system was used, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
 - If a single organic solvent was used with an organic base, quench the reaction with water. Separate the organic layer and wash as described above.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **Benzyl but-3-ynylcarbamate**.

Analytical Characterization

The following section details the expected spectral data for the characterization of **Benzyl but-3-ynylcarbamate**.

- ^1H NMR (400 MHz, CDCl_3): The expected chemical shifts (δ) are as follows:
 - δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.[\[4\]](#)
 - δ 5.15 ppm (s, 2H): Methylene protons of the benzyl group ($-\text{O}-\text{CH}_2-\text{Ph}$).[\[4\]](#)
 - $\sim\delta$ 5.0 ppm (br s, 1H): NH proton of the carbamate. The chemical shift can be variable and the peak may be broad.
 - δ 3.35 ppm (q, $J = 6.4$ Hz, 2H): Methylene protons adjacent to the nitrogen ($-\text{NH}-\text{CH}_2-$).
 - δ 2.40 ppm (td, $J = 6.4, 2.6$ Hz, 2H): Methylene protons adjacent to the alkyne ($-\text{CH}_2-\text{C}\equiv\text{CH}$).
 - δ 2.00 ppm (t, $J = 2.6$ Hz, 1H): Terminal alkyne proton ($-\text{C}\equiv\text{CH}$).[\[5\]](#)[\[6\]](#)
- ^{13}C NMR (100 MHz, CDCl_3): The expected chemical shifts (δ) are as follows:
 - δ 156.5 ppm: Carbonyl carbon of the carbamate ($-\text{C}=\text{O}$).
 - δ 136.0 ppm: Quaternary aromatic carbon of the benzyl group.
 - δ 128.6, 128.2, 128.0 ppm: Aromatic carbons of the benzyl group.
 - δ 81.0 ppm: Quaternary alkyne carbon ($-\text{CH}_2-\text{C}\equiv\text{CH}$).
 - δ 70.0 ppm: Terminal alkyne carbon ($-\text{C}\equiv\text{CH}$).

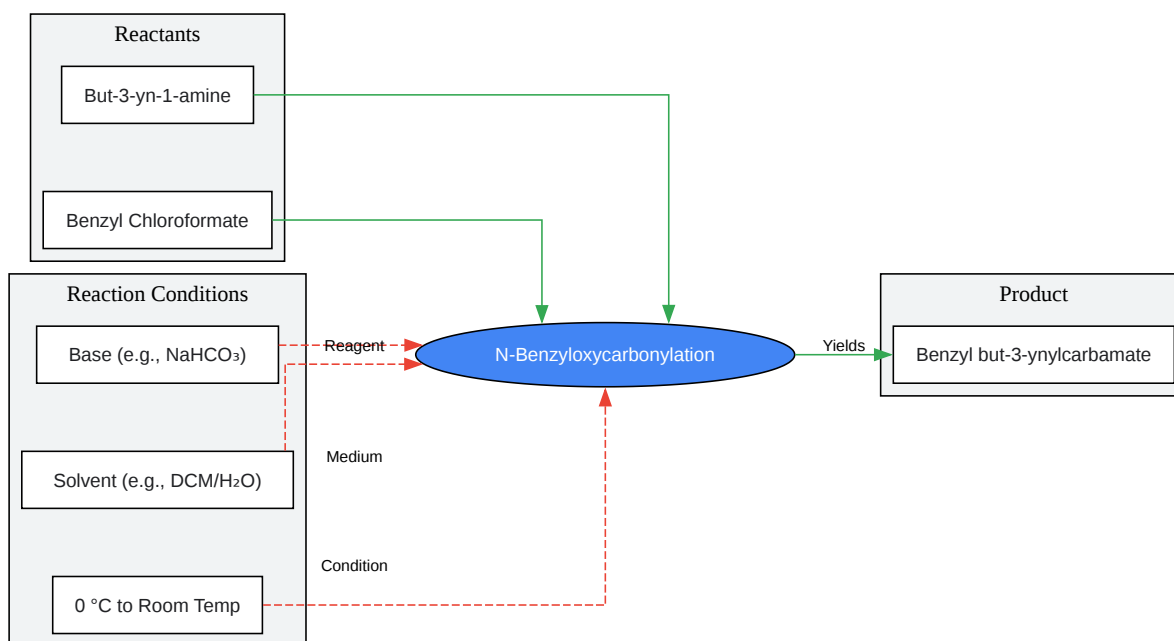
- δ 67.0 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
- δ 40.0 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂-).
- δ 20.0 ppm: Methylene carbon adjacent to the alkyne (-CH₂-C \equiv CH).

The IR spectrum is expected to show the following characteristic absorption bands (ν , cm⁻¹):[\[7\]](#)
[\[8\]](#)[\[9\]](#)

- ~3300 cm⁻¹ (sharp, strong): \equiv C-H stretch of the terminal alkyne.
- ~3300-3400 cm⁻¹ (moderate, sharp): N-H stretch of the secondary carbamate.
- 3030-3100 cm⁻¹ (multiple, weak): Aromatic C-H stretch.
- 2850-2950 cm⁻¹ (multiple, weak to medium): Aliphatic C-H stretch.
- ~2120 cm⁻¹ (weak, sharp): C \equiv C stretch of the terminal alkyne. This peak is often weak due to the low change in dipole moment.[\[10\]](#)
- ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carbamate group.[\[4\]](#)
- ~1520 cm⁻¹ (moderate): N-H bend (Amide II band).
- ~1250 cm⁻¹ (strong): C-O stretch of the carbamate.
- ~700-750 cm⁻¹ and ~690 cm⁻¹ (strong): C-H out-of-plane bending for the monosubstituted benzene ring.
- Method: Electrospray Ionization (ESI) is suitable for this molecule.
- Expected Molecular Ion: [M+H]⁺ at m/z 204.10, [M+Na]⁺ at m/z 226.08.
- Key Fragmentation Patterns: A prominent fragmentation pathway for benzyl carbamates is the cleavage of the benzyl group, leading to the formation of a stable tropylium cation at m/z 91.[\[11\]](#)[\[12\]](#) Another common fragmentation is the loss of CO₂ from the protonated molecule.

Logical and Experimental Workflows

The following diagram illustrates the proposed synthetic workflow for **Benzyl but-3-ynylcarbamate**.



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Caption: Proposed synthesis of **Benzyl but-3-ynylcarbamate**.

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